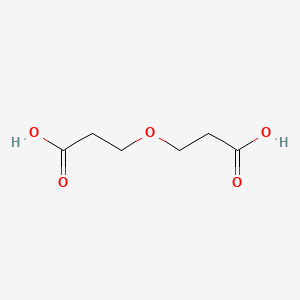

Bis-PEG1-acid

Beschreibung

Contextualizing Polyethylene (B3416737) Glycol Derivatives as Molecular Scaffolds

PEG derivatives serve as flexible and hydrophilic scaffolds that can be functionalized at their termini with a variety of reactive groups. sigmaaldrich.com This functionalization capability allows researchers to impart specific chemical properties and reactivity to the PEG chain, making it suitable for diverse conjugation strategies. sigmaaldrich.com The length and polydispersity of the PEG chain can be controlled during synthesis, offering tunable properties for different applications. sigmaaldrich.commolecularcloud.orgbiochempeg.com

The Role of Bis-Carboxylic Acid Terminated PEG Linkers in Bioconjugation and Materials Science

Bis-carboxylic acid terminated PEG linkers are a significant class of homobifunctional PEGs, meaning they possess the same reactive group at both ends. chemscene.combroadpharm.com The terminal carboxylic acid groups are versatile functionalities that can readily react with amine-containing molecules in the presence of coupling agents like EDC or HATU to form stable amide bonds. broadpharm.comcreative-biolabs.com This reactivity is central to their utility in bioconjugation, where they are used to link biomolecules such as proteins, peptides, and nucleotides to other molecules, surfaces, or nanoparticles. chemscene.comaxispharm.combroadpharm.comthermofisher.com In materials science, these linkers are employed as crosslinkers to form polymer networks, such as hydrogels, influencing the material's mechanical properties, swelling behavior, and biocompatibility. sigmaaldrich.commolecularcloud.orgspecificpolymers.comnih.gov

Overview of Bis-PEG1-acid as a Fundamental Homobifunctional Reagent

This compound is a fundamental example of a bis-carboxylic acid terminated PEG linker. It features a very short PEG chain, essentially consisting of a single ethylene (B1197577) glycol unit, terminated on both ends with carboxylic acid groups. broadpharm.comcreative-biolabs.com Its chemical structure is characterized by a molecular formula of C₆H₁₀O₅ and a molecular weight of 162.14 g/mol . broadpharm.comglpbio.commedchemexpress.com The IUPAC name for this compound is 3-(2-carboxyethoxy)propanoic acid. innexscientific.com The presence of the hydrophilic PEG unit, even a short one, contributes to the compound's solubility in aqueous media, a crucial property for many biological applications. broadpharm.comcreative-biolabs.com

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₅ | broadpharm.comglpbio.com |

| Molecular Weight | 162.14 g/mol | broadpharm.comglpbio.com |

| IUPAC Name | 3-(2-carboxyethoxy)propanoic acid | innexscientific.com |

| CAS Number | 5961-83-1 | broadpharm.comglpbio.com |

| PubChem CID | 338576 | innexscientific.comuni.lu |

| Solubility | Water, DMSO, DCM, DMF | broadpharm.com |

Research Significance and Interdisciplinary Applications of this compound Chemistry

This compound holds significant research importance as a versatile building block. Its homobifunctional nature and the reactivity of its carboxylic acid groups make it valuable for creating well-defined conjugates and polymer structures. chemscene.combroadpharm.comcreative-biolabs.com Its applications span multiple disciplines, including drug delivery systems, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), bioconjugation for modifying proteins and peptides, and in the development of biomaterials like hydrogels. axispharm.commedchemexpress.comcd-bioparticles.net The ability to form stable amide bonds with amines is a key feature exploited in these diverse applications. broadpharm.comcreative-biolabs.com

| Application Area | Description | Key Benefit |

| Drug Delivery Systems | Used as a linker in PROTACs for targeted protein degradation. medchemexpress.com | Enhanced solubility and pharmacokinetics of therapeutic agents. |

| Bioconjugation | Forms stable amide bonds with primary amines for attaching drugs, biomolecules, or surfaces. axispharm.combroadpharm.comcreative-biolabs.com | Versatile and stable attachment chemistry. axispharm.combroadpharm.comcreative-biolabs.com |

| Protein Modification | Valuable tool for modifying proteins via stable linkages. axispharm.com | Can lead to increased protein activity and stability. |

| Materials Science | Used as a crosslinker in the synthesis of polymers and hydrogels. axispharm.comspecificpolymers.com | Enables tuning of material properties like mechanical strength and swelling. molecularcloud.orgnih.gov |

Research findings highlight its utility in specific contexts, such as modifying enzymes for increased activity and stability, conjugating therapeutic peptides to nanoparticles for enhanced delivery, and its role in the development of PROTACs for targeted protein degradation in cancer cells.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-carboxyethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSIWKADJDNVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320592 | |

| Record name | 3,3'-Oxydipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5961-83-1 | |

| Record name | 5961-83-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Oxydipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-carboxyethoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Bis Peg1 Acid

Established Synthetic Routes for the Preparation of Bis-PEG1-acid

A widely used method for synthesizing this compound involves a nucleophilic substitution reaction between ethylene (B1197577) glycol and halogenated acetic acid derivatives, such as bromoacetic acid (BrCH₂COOH). This reaction is typically carried out under basic conditions, often facilitated by sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). The reaction proceeds via an Sɴ2 mechanism. Key parameters for achieving yields exceeding 70% include maintaining anhydrous conditions and temperatures between 60–80°C. Following the reaction, the crude product is isolated by acidification to a pH of 2–3, followed by extraction with ethyl acetate (B1210297).

Another synthetic approach can involve esterification or amidation reactions using carboxyl-reactive agents. Starting from monomers containing hydroxyl or carboxyl groups, polymerization techniques like ring-opening polymerization can be used to form the PEG backbone. smolecule.com The terminal hydroxyl groups of PEG can then be converted into carboxylic acids through oxidation or direct functionalization methods. smolecule.com The final structure is often achieved through coupling reactions where the PEG chains are linked via a central carboxylic acid group. smolecule.com

Functionalization Strategies for Terminal Carboxylic Acid Groups

The terminal carboxylic acid groups of this compound are highly reactive and can undergo various chemical transformations, particularly for conjugation with amine-containing molecules to form stable amide bonds. cd-bioparticles.netcreative-biolabs.comaxispharm.com

Amide Bond Formation via Carbodiimide (B86325) Coupling Reagents (e.g., EDC, DCC)

Carbodiimide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are commonly used to facilitate amide bond formation between carboxylic acids and primary amines. cd-bioparticles.netcreative-biolabs.comaxispharm.comthermofisher.com These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by an amine. thermofisher.com

EDC is a water-soluble carbodiimide, making it suitable for reactions in aqueous solutions, which is often advantageous for bioconjugation. thermofisher.com DCC, being water-insoluble, is primarily used in organic synthesis applications. thermofisher.com The mechanism involves the formation of an active O-acylisourea intermediate when the carbodiimide reacts with the carboxylic acid. thermofisher.com This intermediate is then displaced by a primary amine, forming a stable amide bond and releasing a urea (B33335) derivative byproduct. thermofisher.com The O-acylisourea intermediate is unstable in water and can hydrolyze back to the carboxylic acid if an amine is not present. thermofisher.com

Data on typical reaction conditions for amide coupling using EDC or DCC with carboxylic acids are well-established in organic synthesis literature. While specific detailed research findings solely focused on this compound coupling kinetics with various amines using these reagents are not extensively detailed in the provided snippets, the general applicability of EDC and DCC for amide bond formation with PEG carboxylic acids is confirmed. cd-bioparticles.netcreative-biolabs.comaxispharm.comthermofisher.comcd-bioparticles.net

| Carbodiimide Reagent | Solubility | Primary Application | Notes |

| EDC | Water | Aqueous coupling | Forms water-soluble urea byproduct. thermofisher.com |

| DCC | Organic | Organic synthesis | Forms insoluble dicyclohexylurea byproduct. |

Activated Ester Synthesis for Enhanced Reactivity (e.g., N-Hydroxysuccinimide Esters)

Converting the carboxylic acid groups of this compound into activated esters, such as N-hydroxysuccinimide (NHS) esters, enhances their reactivity towards nucleophiles, particularly primary amines. axispharm.comgoogle.comrapp-polymere.com NHS esters are more reactive than the free carboxylic acids, allowing for efficient coupling reactions under milder conditions. axispharm.com

The synthesis of NHS esters typically involves reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC or EDC. google.com For instance, reacting a PEG propionic acid with N-hydroxysuccinimide and DCC in dichloromethane (B109758) can yield the corresponding NHS ester. google.com The reaction mixture is typically filtered to remove the urea byproduct (dicyclohexylurea when using DCC), concentrated, and the product precipitated. google.com

NHS esters of PEG carboxylic acids have ideal reactivity for attachment to amines in aqueous solutions. google.com They are, however, prone to hydrolysis in aqueous environments, particularly at slightly basic pH, with hydrolysis half-lives in the range of 10-25 minutes reported for similar PEG active esters. google.comrapp-polymere.com

An alternative method for synthesizing activated esters, including NHS esters, involves treating carboxylic acids with triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (B128534) (Et₃N) in the presence of a nucleophile. organic-chemistry.org This method avoids the use of carbodiimides and can be performed at room temperature. organic-chemistry.org

Derivatization to Alternative Reactive Moieties (e.g., Azides, Alkynes, Aminooxy)

The carboxylic acid groups of this compound can be further derivatized to introduce other reactive functional groups, enabling diverse conjugation strategies, including click chemistry. Examples of such moieties include azides, alkynes, and aminooxy groups.

While direct synthesis of this compound derivatives containing these specific functionalities from this compound itself is not explicitly detailed in the provided snippets, related PEG linkers with these functional groups are mentioned. For example, PEG linkers containing azide (B81097) and alkyne groups are commonly used in click chemistry reactions, forming stable triazole linkages. smolecule.combioglyco.commedchemexpress.commedchemexpress.com Aminooxy-PEG linkers are reactive with aldehydes or ketones to form oxime bonds. broadpharm.comcd-bioparticles.netdcchemicals.com The carboxylic acid could potentially be converted to an amine (via amide formation and reduction or Curtius rearrangement) or other intermediates to then introduce these functional handles.

For instance, an azide group can react with an alkyne, BCN (bicyclo[6.1.0]non-4-yn-9-ylmethyl), or DBCO (dibenzocyclooctyne) via click chemistry to yield a stable triazole linkage. medchemexpress.combroadpharm.comcd-bioparticles.netdcchemicals.com Aminooxy groups can react with aldehydes to form oxime bonds. broadpharm.comcd-bioparticles.net

Research findings demonstrate the utility of such derivatized PEG linkers in bioconjugation and the development of molecules like PROTACs. smolecule.commedchemexpress.commedchemexpress.com

Advanced Purification and Isolation Techniques for this compound Derivatives

Purification and isolation of this compound and its derivatives are crucial steps to obtain pure products for downstream applications. Chromatographic methods are widely employed for this purpose.

Chromatographic Separation of PEGylated Species

Chromatographic techniques are essential for separating this compound derivatives from unreacted starting materials, byproducts, and other impurities. The choice of chromatographic method depends on the specific properties of the derivative, such as size, charge, and hydrophobicity.

Silica (B1680970) gel column chromatography with an ethyl acetate/methanol mixture (e.g., 9:1 v/v) has been reported as effective for separating this compound from dimeric byproducts. For industrial-scale processes, simulated moving bed (SMB) chromatography can be used to enhance throughput and achieve high recovery rates.

High-Performance Liquid Chromatography (HPLC), particularly preparative reverse-phase HPLC with a C₁₈ column and acetonitrile (B52724)/water mobile phases, is also utilized for purification.

For PEGylated species in general, various chromatographic techniques are employed:

Size Exclusion Chromatography (SEC): Separates molecules based on size. It is effective for removing low molecular weight byproducts and unreacted PEG from PEGylated proteins but less effective for separating species with similar PEGylation extent. researchgate.net

Ion Exchange Chromatography (IEX): Separates based on charge. PEGylation can shield protein charges, altering their interaction with ion exchange columns. nih.gov IEX can be effective for separating based on PEGylation extent at low levels, but effectiveness decreases with increasing PEG chain length. nih.gov

Reverse Phase Chromatography (RPC): Separates based on hydrophobicity. RPC can separate PEGylated species based on the site of PEG attachment and is useful for analytical scale separations and identifying PEGylation sites. chromatographyonline.com C₁₈ and C₄ reversed-phase columns are commonly used. chromatographyonline.comphenomenex.com

Hydrophobic Interaction Chromatography (HIC): Also separates based on hydrophobicity, often used for protein purification. While not as universally applicable as IEX or SEC for PEGylated species, it can be a supplementary tool. biaseparations.com

Detailed research findings on the chromatographic behavior of PEGylated molecules highlight that RPC can provide better separation of PEGylated proteins compared to gel filtration chromatography, and can differentiate based on the site of PEG attachment, not just the degree of polymerization. chromatographyonline.comphenomenex.com Ion exchange chromatography can separate based on the extent of PEGylation, but this becomes less effective with higher PEGylation levels. nih.gov

Data on chromatographic conditions for specific this compound derivatives would be highly dependent on the attached moiety. However, the principles and techniques applied to other PEGylated molecules provide a strong basis for developing purification strategies for this compound derivatives.

| Chromatographic Method | Separation Basis | Primary Applications | Notes |

| Silica Gel Column | Polarity | Separation from dimeric byproducts. | Common in organic synthesis. |

| SMB Chromatography | Varies (often adsorption) | Industrial-scale purification, high throughput. | Continuous process. |

| Reverse Phase HPLC | Hydrophobicity | Analytical and preparative separation. chromatographyonline.comphenomenex.com | Can separate based on PEGylation site. chromatographyonline.comphenomenex.com |

| Size Exclusion | Size | Removal of low MW impurities, separation from native protein. researchgate.net | Less effective for separating species with similar PEGylation extent. |

| Ion Exchange | Charge | Separation based on PEGylation extent (low levels). nih.gov | Effectiveness decreases with higher PEGylation. nih.gov |

| Hydrophobic Interaction | Hydrophobicity | Supplementary tool for purification. biaseparations.com | Can be used for PEGylated proteins. biaseparations.com |

Methodologies for Ensuring High Purity in Linker Synthesis

Ensuring high purity of chemical linkers such as this compound (3,6-Dioxaoctanedioic acid) is paramount for their successful application in various fields, particularly in the synthesis of complex molecules like PROTACs and in bioconjugation chemistry, where impurities can significantly impact reaction efficiency, product yield, and downstream applications broadpharm.com. The presence of unreacted starting materials, side products, or isomeric impurities can lead to unwanted side reactions, heterogeneous products, and reduced biological activity or efficacy. Therefore, robust purification methodologies are essential components of the synthetic process for this compound.

Several techniques are employed to achieve high purity of this compound after its synthesis. These methods leverage the physicochemical properties of the compound, such as its solubility, acidity, and polarity, to separate it from impurities.

One common and effective method for purifying crude this compound is recrystallization. Recrystallization from a mixture of ethanol (B145695) and water, typically in a 3:1 volume ratio at 4°C, has been reported to yield needle-shaped crystals with a purity of 98% . Adjusting solvent polarity during recrystallization helps minimize the co-precipitation of unreacted starting materials, a process that can be monitored using high-performance liquid chromatography (HPLC) .

Chromatographic methods are also widely used for the purification of this compound, offering higher resolution separation capabilities. Silica gel column chromatography, utilizing an eluent system such as ethyl acetate/methanol (9:1 v/v), has been shown to effectively separate this compound from dimeric byproducts . For applications requiring very high purity, such as pharmaceutical use, preparative reverse-phase HPLC is employed. This technique, often using a C18 column and a gradient of acetonitrile and water with a small percentage of trifluoroacetic acid (0.1% TFA), can ensure purity exceeding 99% .

Extraction is another technique utilized in the isolation and purification sequence of this compound. Following synthesis and acidification to a low pH (e.g., pH 2–3), the product can be extracted into an organic solvent like ethyl acetate . This step helps to separate the acidic product from water-soluble inorganic salts and other polar impurities.

While not specifically detailed for this compound in all contexts, general purification strategies for related diacids and PEG derivatives highlight the importance of removing impurities like unreacted starting materials, shorter or longer PEG chains (in the case of polydisperse PEGs, though Bis-PEG1 implies a defined structure), and related acidic byproducts such as oxydiacetic acid, which might arise from variations in the synthetic route creativepegworks.comgoogle.com. Techniques like ion-exchange chromatography can be valuable for separating acidic compounds from neutral or basic impurities or for resolving mixtures of acids with different strengths or charges creativepegworks.com. Crystallization, in general, is a powerful method for obtaining high purity solids by selectively crystallizing the desired compound while impurities remain in the mother liquor google.com.

The choice of purification method or combination of methods depends on the scale of synthesis, the nature and concentration of impurities, and the required purity level for the intended application. For high-purity requirements, particularly in pharmaceutical or demanding research applications, a combination of techniques such as extraction followed by chromatography (e.g., HPLC) or recrystallization is often necessary to achieve the desired purity profile .

Detailed research findings underscore the effectiveness of these methods. For instance, the reported 98% purity achieved by simple recrystallization from ethanol/water demonstrates its utility as an initial purification step . The ability of silica gel chromatography to separate dimeric byproducts highlights its role in removing specific synthetic impurities . Furthermore, the use of preparative reverse-phase HPLC to reach >99% purity emphasizes its importance for obtaining material suitable for sensitive applications .

The table below summarizes some of the reported purification methods and their associated purity levels for this compound and closely related compounds when used as linkers.

| Purification Method | Conditions | Reported Purity | Reference |

| Recrystallization | Ethanol/Water (3:1 v/v), 4°C | 98% | |

| Silica Gel Column Chromatography | Ethyl Acetate/Methanol (9:1 v/v) Eluent | Effective separation from dimeric byproducts | |

| Preparative Reverse-Phase HPLC | C18 column, Acetonitrile/Water (0.1% TFA) Gradient | >99% | |

| Recrystallization (related diacid) | Ethanol/Water mixtures | >90% | |

| Extraction | Ethyl Acetate after acidification (pH 2-3) | Aids isolation |

Table 1: Summary of Purification Methodologies for this compound

These methodologies are critical for obtaining high-purity this compound, enabling its reliable use as a linker in various chemical syntheses and bioconjugation strategies.

Reactivity Mechanisms and Reaction Kinetics of Bis Peg1 Acid Systems

Mechanistic Elucidation of Carboxylic Acid-Amine Coupling Reactions

The primary reaction involving the carboxylic acid groups of Bis-PEG1-acid is the formation of amide bonds with amine functionalities. This reaction, a fundamental transformation in organic chemistry and bioconjugation, typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Without activation, carboxylic acids react with amines to form stable salts, not amides wikipedia.org.

Common strategies for activating carboxylic acids involve the use of coupling reagents. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC, PubChem CID 10868) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, PubChem CID 2723939), are widely employed wikipedia.orgwikipedia.orgadvancedchemtech.comamericanelements.comfishersci.ca. The mechanism with carbodiimides generally involves the carboxylic acid attacking the carbodiimide (B86325) double bond to form an O-acylisourea intermediate fishersci.ca. This activated intermediate is highly reactive towards amines, yielding the amide product and a urea (B33335) byproduct (dicyclohexylurea (DCU) from DCC, or a soluble urea from EDC) fishersci.ca.

The efficiency and specificity of carbodiimide-mediated coupling are often enhanced by the addition of auxiliary nucleophiles, such as N-hydroxysuccinimide (NHS, PubChem CID 80170) or 1-Hydroxybenzotriazole (HOBt, PubChem CID 75771) wikipedia.orgadvancedchemtech.comamericanelements.comfishersci.ca. In the presence of NHS, the O-acylisourea intermediate reacts with NHS to form a semi-stable NHS ester wikipedia.orgamericanelements.com. NHS esters are potent acylating agents that react efficiently with primary amines under mild conditions, typically in aqueous or mixed aqueous-organic solvents at slightly alkaline pH (pH 7-9) wikipedia.orgadvancedchemtech.comfishersci.sesigmaaldrich.com. This two-step activation-coupling process using EDC or DCC with NHS is a prevalent method for conjugating carboxylic acids to amines, including the terminal amines of proteins and peptides wikipedia.orgadvancedchemtech.comfishersci.secoreyorganics.com.

Another coupling reagent mentioned in the context of carboxylic acid-amine coupling is HATU (PubChem CID 9886157) americanelements.comlabsolu.ca. HATU is a uronium-based coupling agent that, in the presence of a base, activates the carboxylic acid to form an active ester, often a HOBt or similar azabenzotriazole ester, which then reacts with the amine wikipedia.org.

For this compound, with its two carboxylic acid groups, these coupling mechanisms can occur at both termini, allowing for the formation of crosslinked structures or the conjugation of two molecules to a single this compound linker wikipedia.orglabsolu.cafishersci.ca. The specific reaction pathway and the intermediates formed depend heavily on the chosen coupling reagent and reaction conditions.

Kinetic Studies of this compound Conjugation Reactions

The kinetics of amide bond formation using carbodiimides and active esters are influenced by several factors:

Concentration of Reactants: Higher concentrations of this compound, the amine-containing molecule, and the coupling reagents generally lead to faster reaction rates.

Choice of Coupling Reagent and Additive: Different coupling reagents and additives exhibit varying reaction rates. For example, NHS esters are designed for rapid reaction with amines wikipedia.orgadvancedchemtech.comsigmaaldrich.com.

pH: The pH of the reaction medium is critical, particularly when coupling with amine groups. Primary amines are most nucleophilic in their deprotonated form, typically requiring a slightly alkaline pH (pH 7-9) for efficient reaction with activated carboxylic acids wikipedia.orgadvancedchemtech.com.

Temperature: Reaction rates generally increase with temperature, following the principles of chemical kinetics. However, elevated temperatures can also lead to increased hydrolysis of activated intermediates, such as NHS esters nih.gov, or degradation of the molecules being conjugated.

Solvent: The solvent system affects the solubility of reactants and intermediates, as well as the reaction rate. Reactions can be conducted in aqueous, organic, or mixed solvent systems depending on the solubility of this compound and the molecule being conjugated americanelements.comnih.gov.

Studies on the kinetics of related reactions, such as the esterification of carboxylic acids with PEG hydroxyl groups, demonstrate that these reactions can be reversible and their rates are dependent on temperature and the specific molecules involved fishersci.co.uk. The viscosity of the PEG polymer can also impact the reaction rate fishersci.co.uk. For this compound, the relatively short PEG chain might result in different kinetic behavior compared to longer PEG chains due to differences in local concentration and steric effects.

Quantitative kinetic studies often involve monitoring the decrease in reactant concentration or the increase in product concentration over time using techniques like chromatography (e.g., HPLC) fishersci.co.uk. These studies can provide valuable data on reaction orders, rate constants, and activation energies, allowing for the optimization of reaction conditions for maximum yield and desired conjugation patterns (e.g., mono- vs. multi-conjugation).

Investigation of Hydrolytic Stability and Cleavable Linker Design

The hydrolytic stability of the linkages formed with this compound is a critical consideration, particularly in biological applications where conjugates are exposed to aqueous environments. When this compound is coupled with amines using standard coupling chemistry, the resulting amide bonds are generally considered hydrolytically stable under physiological conditions wikipedia.orgadvancedchemtech.com.

However, hydrolytic instability can arise from several factors:

Hydrolysis of Activated Intermediates: Activated carboxylic acid species, such as NHS esters, are susceptible to hydrolysis, particularly in the presence of water. This competing hydrolysis reaction reduces the amount of activated ester available for reaction with the amine and can impact conjugation efficiency nih.gov.

Ester Linkages: While amide bonds are stable, ester linkages are prone to hydrolysis wikipedia.orgfishersci.senih.govfishersci.dkfishersci.pt. If this compound were to be involved in forming ester bonds (e.g., reacting with hydroxyl groups), or if the molecule being conjugated contains ester linkages, the hydrolytic stability of these ester bonds would need to be assessed. The rate of ester hydrolysis is significantly influenced by pH, with faster degradation occurring under alkaline conditions nih.gov. Neighboring groups, such as carboxylic acids, can also catalyze ester hydrolysis wikipedia.org.

Designed Cleavable Linkers: In some applications, it is desirable for the linker connecting this compound to a molecule to be cleavable under specific conditions (e.g., within cells or at a target site) to release the active molecule fishersci.sefishersci.pt. These cleavable linkers are designed to be hydrolytically unstable under defined stimuli, such as changes in pH (acid-labile linkers) or the presence of specific enzymes fishersci.sefishersci.pt. While this compound itself forms stable amide bonds, it could be incorporated into a larger linker system that includes hydrolytically labile elements.

Research into hydrolytic stability often involves incubating the conjugate or linker in buffers of different pH values and monitoring the degradation over time using techniques like chromatography or spectroscopy nih.govfishersci.dk. Data from such studies can be used to predict the shelf-life of a conjugate or the release profile of a molecule from a cleavable linker system.

An example illustrating the influence of pH on hydrolytic degradation is shown in the table below, based on general principles of ester hydrolysis, which could be relevant if ester linkages were part of a this compound conjugate system nih.govfishersci.dk.

| pH Value | Hydrolysis Rate (Relative) | Notes |

| Acidic | Slower | Acid-catalyzed hydrolysis |

| Neutral | Moderate | Spontaneous hydrolysis |

| Alkaline | Faster | Base-catalyzed hydrolysis |

Note: This table illustrates general trends for ester hydrolysis and is not specific kinetic data for this compound conjugates forming amide bonds, which are generally hydrolytically stable.

Influence of Reaction Environment on Conjugation Efficiency and Selectivity

The reaction environment plays a crucial role in determining the efficiency and selectivity of conjugation reactions involving this compound. Optimizing conditions is essential to maximize the yield of the desired product and minimize unwanted side reactions. Key environmental factors include pH, solvent, temperature, reactant concentrations, and the presence of additives.

pH: As discussed in the mechanism section, pH is critical for the ionization state of both the carboxylic acid and the amine. For amide bond formation via activated esters, a slightly alkaline pH (7-9) is generally optimal for the amine to be in its reactive, deprotonated form wikipedia.orgadvancedchemtech.com. However, the stability of activated intermediates (like NHS esters) decreases at higher pH due to increased hydrolysis nih.gov. Therefore, a balance must be struck to favor conjugation over hydrolysis.

Solvent: The choice of solvent depends on the solubility of this compound, the molecule being conjugated, and the coupling reagents. Water is a common solvent for bioconjugation due to the solubility of biomolecules and PEG sigmaaldrich.com. However, some coupling reagents or reactants may require the addition of organic co-solvents like DMF or DMSO americanelements.comnih.gov. The solvent can also influence reaction rates and equilibria.

Temperature: Reaction temperature affects the rate of both the desired conjugation reaction and potential side reactions, such as hydrolysis nih.govfishersci.co.uk. While higher temperatures increase reaction rates, they can also lead to denaturation of sensitive biomolecules or increased hydrolysis of activated intermediates. Reactions are often carried out at reduced temperatures (e.g., 4°C to 25°C) to preserve the activity of biomolecules wikipedia.orgadvancedchemtech.com.

Reactant Concentrations and Ratio: The concentrations of this compound, the amine component, and the coupling reagents influence the reaction rate and the degree of conjugation. For difunctional this compound, controlling the stoichiometry can influence whether mono- or multi-conjugation occurs wikidata.org. Using an excess of one reactant can drive the reaction towards complete consumption of the other.

Additives: Additives like NHS or HOBt improve coupling efficiency and reduce side reactions when using carbodiimides fishersci.ca. Other additives might be used to enhance solubility or stability.

Achieving selectivity, particularly when conjugating to a molecule with multiple reactive groups (e.g., a protein with multiple lysine (B10760008) residues), can be challenging fishersci.sewikidata.org. While NHS esters primarily react with primary amines, controlling reaction conditions, such as pH and reaction time, can help favor reaction at more accessible or reactive amine sites sigmaaldrich.com. Steric hindrance around the reactive groups also plays a role in selectivity fishersci.se.

Optimization of the reaction environment is typically an empirical process involving varying these parameters to determine the conditions that yield the highest efficiency and desired selectivity for a specific conjugation objective.

Applications of Bis Peg1 Acid in Advanced Bioconjugation and Chemical Biology

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a significant advancement in targeted therapy, designed to induce the degradation of specific proteins via the ubiquitin-proteasome system. medchemexpress.com These heterobifunctional molecules typically consist of two ligands – one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase – connected by a chemical linker. medchemexpress.com The linker plays a critical role in facilitating the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target protein. elifesciences.orgnih.gov

Conformational Impact of the PEG1 Spacer on PROTAC Efficacy

The linker's properties, including its length and flexibility, significantly influence the formation and stability of the ternary complex, as well as the efficiency of target protein ubiquitination and degradation. elifesciences.orgbiorxiv.org While longer and more flexible linkers, such as those based on multiple PEG units, are commonly used in PROTAC design, the short PEG1 spacer in Bis-PEG1-acid provides a specific conformational constraint and distance between the two ligands. The conformational behavior of the linker in solution and within the ternary complex is crucial for orienting the target protein and E3 ligase in a manner conducive to ubiquitination. elifesciences.orgnih.govnih.gov Studies have shown that linker identity and flexibility can affect the residue-interaction networks and the essential motions within the degradation complex, thereby governing ubiquitination efficiency. elifesciences.orgnih.gov The optimal linker length and flexibility are dependent on the specific POI and E3 ligase being targeted, as they influence the required distance and spatial arrangement for effective ternary complex formation and presentation of lysine (B10760008) residues for ubiquitination. biorxiv.org A shorter linker like PEG1 would offer less flexibility and reach compared to longer PEG linkers, which can impact the ability of the PROTAC to bridge certain POI-E3 ligase pairs effectively. Conversely, in some contexts, controlling linker flexibility or introducing rigidity can improve the stability of ternary complexes and influence degradation outcomes. biorxiv.org Research findings indicate that while ternary complex formation is critical, the dynamics and proper orientation within the complex, influenced by the linker, are key to successful degradation. elifesciences.orgnih.gov

Functionalization of Biological Macromolecules

This compound is a versatile reagent for the functionalization of various biological macromolecules, leveraging its reactive carboxylic acid groups to form covalent conjugates.

Covalent Attachment to Proteins and Peptides (PEGylation)

PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to proteins and peptides, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties, such as increasing solubility, extending half-life, and reducing immunogenicity. thermofisher.combachem.com Bis-PEG-acid derivatives, including this compound, are utilized for the PEGylation of proteins and peptides. axispharm.combroadpharm.comchemscene.com The terminal carboxylic acid groups of this compound readily react with primary amine groups present in lysine residues or the N-terminus of proteins and peptides, forming stable amide bonds. broadpharm.comcreative-biolabs.com This reaction typically requires the use of coupling reagents. broadpharm.com PEGylation with this compound can alter the physical and biological properties of proteins and peptides, potentially leading to improved stability and activity. nih.gov

Conjugation with Nucleic Acids and Oligonucleotides

This compound can also be employed in the conjugation of nucleic acids and oligonucleotides. axispharm.com The carboxylic acid groups can be activated, for example, to form N-hydroxysuccinimide (NHS) esters, which are reactive towards amine groups commonly introduced into synthetic oligonucleotides. axispharm.combroadpharm.com This conjugation strategy allows for the creation of oligonucleotide conjugates with modified properties, potentially impacting their stability, cellular uptake, or targeting capabilities. axispharm.com

Development of Targeted Delivery Systems

The bifunctional nature and favorable properties conferred by the PEG unit make this compound a useful component in the development of targeted delivery systems. These systems aim to deliver therapeutic agents specifically to disease sites, thereby increasing efficacy and potentially reducing off-target effects. This compound facilitates the conjugation of targeting ligands, therapeutic payloads, or structural components to create sophisticated delivery vehicles.

Integration into Antibody-Drug Conjugates (ADCs)

This compound is utilized in the development of Antibody-Drug Conjugates (ADCs), a class of highly potent biopharmaceutical drugs designed for targeted therapy, particularly in oncology axispharm.comcreative-biolabs.combroadpharm.comtargetmol.cncreative-biolabs.com. ADCs consist of an antibody, a linker, and a cytotoxic drug payload. The antibody provides targeting specificity by binding to antigens overexpressed on cancer cells. The linker connects the drug to the antibody and is designed to be stable in circulation but cleavable within the target cell or tumor microenvironment to release the active drug.

This compound functions as a linker component in ADCs, enabling the conjugation of drug payloads to antibodies axispharm.comaxispharm.comchemscene.comcreative-biolabs.com. The terminal carboxylic acid groups of this compound can react with primary or secondary amine groups present on either the antibody (e.g., lysine residues) or the drug payload, typically through the formation of stable amide bonds facilitated by coupling reagents such as EDC or DCC axispharm.comaxispharm.comcreative-biolabs.com. This conjugation strategy allows for controlled attachment of the drug to the antibody axispharm.com. The presence of the PEG unit in the linker contributes to the solubility and flexibility of the resulting ADC, which can influence its pharmacokinetic properties and reduce aggregation axispharm.comcreative-biolabs.com. PEGylated linkers, including those utilizing dicarboxy PEGs, have been explored to optimize the pharmacokinetics of ligand-drug conjugates google.com. The ability to incorporate PEG linkers can also potentially increase the drug load on the antibody compared to conjugation methods without PEGylation jenkemusa.com.

Fabrication of Drug-Loaded Nanocarriers and Micelles

This compound is also employed in the fabrication of drug-loaded nanocarriers and micelles, contributing to the development of advanced drug delivery systems axispharm.combroadpharm.com. Nanocarriers, such as nanoparticles and micelles, can encapsulate or carry therapeutic agents, protecting them from degradation, improving their solubility, and enabling targeted delivery.

The terminal carboxylic acid groups of this compound provide reactive handles for modifying the surface of nanocarriers or conjugating drug molecules chemscene.combroadpharm.com. These carboxylic acid groups can be activated, for instance, by conversion into N-hydroxysuccinimide (NHS) esters, which readily react with amine groups on polymers, lipids, or drug molecules used in the construction or loading of nanocarriers axispharm.comchemscene.combroadpharm.com. This allows for the covalent attachment of drugs or targeting ligands to the nanocarrier structure.

The PEG component of this compound is crucial for enhancing the properties of nanocarriers. PEGylation, the process of conjugating PEG to a material, is a widely accepted method to improve the therapeutic index of complex nanobiopharmaceuticals creative-diagnostics.com. It increases the aqueous solubility of the resulting conjugates and can create a hydration layer around the nanocarrier, extending its circulation half-life by reducing opsonization and recognition by the reticuloendothelial system axispharm.comcreative-biolabs.comcreative-diagnostics.commdpi.com. Dicarboxylic acid-terminated PEGs have been used in the synthesis of PEG-gold nanoparticles for the delivery of drugs like doxorubicin, demonstrating the utility of this type of linker in creating drug-loaded nanocarriers that can be further functionalized for targeting dovepress.comtandfonline.com. Furthermore, bi-functional PEG carboxylates have been used to conjugate components, such as protamine, to form nanocarriers exhibiting sustained drug release profiles mdpi.com. The use of dicarboxylic acids in the synthesis of biodegradable PEGs for nanocarrier applications is also an area of research acs.org.

Compound Information

Research Contributions of Bis Peg1 Acid in Materials Science and Nanotechnology

Surface Engineering of Inorganic Nanomaterials (e.g., Gold Nanoparticles)

Surface engineering of inorganic nanomaterials is crucial for tailoring their properties and enabling their integration into various applications, particularly in the biomedical field. While research specifically detailing the use of Bis-PEG1-acid (C₆H₁₀O₅) for the surface modification of gold nanoparticles is not extensively highlighted in the immediately available literature, the principles of using PEG diacids for this purpose are well-established nih.govnih.gov. PEGylation, the process of conjugating PEG chains to surfaces, is a common strategy to enhance the colloidal stability and biocompatibility of nanoparticles by reducing non-specific protein adsorption and minimizing aggregation nih.gov.

PEG diacids, including closely related structures to this compound, have been explored as surface ligands for grafting onto nanoparticles, such as iron oxide nanoparticles, to improve their hydrophilicity and biocompatibility [Search result 8 from first step]. The terminal carboxylic acid groups of this compound provide reactive handles for covalent attachment to amine-functionalized nanoparticle surfaces or to amine-containing ligands adsorbed onto the nanoparticles. This covalent linkage offers greater stability compared to passive adsorption, which is important for applications in biological environments. The short PEG chain in this compound can still contribute to a hydration layer around the nanoparticle, thereby improving its dispersion in aqueous solutions and potentially reducing opsonization, a process by which proteins tag nanoparticles for clearance by the immune system.

The dicarboxyl functionality also allows for further conjugation of biomolecules or other targeting ligands to the nanoparticle surface, enabling targeted delivery or sensing applications. Although specific detailed research findings on this compound with gold nanoparticles were not prominently found, its chemical structure and reactivity make it a suitable candidate for similar surface engineering strategies, building upon the broader knowledge of PEG diacid applications in nanoparticle functionalization.

Creation of PEG-Based Polymer Conjugates and Networks

This compound serves as a valuable linker in the creation of PEG-based polymer conjugates and networks. Its difunctional nature allows it to act as a crosslinking agent or a building block for incorporating PEG segments into polymer structures. The terminal carboxylic acids readily react with complementary functional groups, such as amines or hydroxyls, on other polymer chains or molecules, leading to the formation of covalent linkages.

Research utilizing poly(ethylene glycol) bis(carboxymethyl) ether, a class of compounds that includes this compound, as a crosslinking agent for natural polymers like chitosan (B1678972) highlights its role in forming hydrogel networks [Search result 8, 27 from first step]. Chitosan hydrogels crosslinked with poly(ethylene glycol) bis(carboxymethyl) ether have demonstrated tunable properties, including swellability and drug-loading capability, depending on the crosslinker content and network architecture [Search result 27 from first step]. The covalent network formation provides structural integrity to the hydrogel, while the incorporated PEG segments contribute to its hydrophilic character and biocompatibility.

The use of dicarboxylic acids like poly(ethylene glycol) bis(carboxymethyl) ether for chitosan functionalization involves the reaction between the carboxylic acid groups and the amino and hydroxyl functions of chitosan, leading to hydrolytically-cleavable amide linkages and the formation of a covalent network [Search result 27 from first step]. This approach allows for the creation of materials with controlled macroscopic properties and internal geometry.

Furthermore, carboxylated PEG chains, including short ones, have been used to create PEG-peptide conjugates through reactions involving activated carboxylic acids [Search result 34 from first step]. This demonstrates the utility of compounds like this compound in conjugating PEG to biomolecules, which can influence the conjugate's solubility, stability, and biological activity.

The versatility of this compound in forming covalent linkages makes it a useful component in synthesizing a variety of PEG-based polymer conjugates and networks with tailored properties for applications ranging from drug delivery systems to tissue engineering scaffolds.

Development of Responsive Materials through Covalent Integration

The covalent integration of this compound into polymer structures can contribute to the development of responsive materials. Responsive materials are designed to change their properties (e.g., swelling, shape, or degradation rate) in response to external stimuli such as pH, temperature, or light. The inclusion of PEG segments and the nature of the covalent crosslinks or linkages formed by this compound can influence the material's responsiveness.

While specific studies focusing solely on this compound (C₆H₁₀O₅) in responsive materials were not prominently found, research using closely related poly(ethylene glycol) bis(carboxymethyl) ether compounds provides relevant insights. For instance, hydrogels formed by crosslinking polymers with poly(ethylene glycol) bis(carboxymethyl) ether have been shown to exhibit pH sensitivity [Search result 8 from first step]. This responsiveness is often attributed to the presence of ionizable groups (such as the remaining carboxylic acids or other functional groups in the polymer network) whose ionization state changes with pH, affecting the network's swelling behavior.

Similarly, hydrogels created using poly(ethylene glycol) bis(carboxymethyl) ether chloride as a crosslinking agent in combination with other polymers have demonstrated thermoresponsive behavior [Search result 8 from first step]. The thermoresponsiveness of PEG-containing materials is related to the changes in the hydration of the PEG chains with temperature. By covalently integrating PEG segments via linkers like this compound, researchers can tune the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) of the resulting polymer network, leading to temperature-triggered changes in swelling or other properties.

The covalent integration provided by this compound ensures the stable incorporation of the PEG segment within the material structure, which is essential for reproducible responsive behavior. The ability to form covalent bonds allows for precise control over the network architecture and the density of responsive elements, enabling the design of materials with tailored responsiveness for applications such as controlled drug release or smart sensors.

Application in Biosensor and Diagnostic Platform Construction

This compound is recognized for its potential in bioconjugation within the context of biosensors and diagnostic platforms . The construction of these platforms often requires the immobilization of biomolecular recognition elements (such as antibodies, enzymes, or nucleic acids) onto a solid support or a nanoparticle surface. The terminal carboxylic acid groups of this compound provide a convenient handle for covalently attaching amine-containing biomolecules through stable amide bonds, a widely used bioconjugation strategy .

In biosensor design, the ability to orient and stably attach the bioreceptor is critical for achieving high sensitivity and specificity. This compound can act as a linker molecule to tether these biomolecules to the surface of a sensing platform, which could be a metallic electrode, a modified nanostructure, or a polymer film. The PEG spacer arm can help to reduce steric hindrance between the biomolecule and the surface, improving the accessibility of the binding site to the target analyte. Additionally, the hydrophilic nature of the PEG unit can help to maintain the activity of the immobilized biomolecule in an aqueous environment and minimize non-specific binding of other molecules from complex samples.

While specific examples of diagnostic platforms explicitly built using this compound were not detailed in the search results, its chemical properties make it suitable for various immobilization strategies employed in the development of electrochemical, optical, or mass-based biosensors. Its use as a linker in immunoassays, which are a type of diagnostic assay, further underscores its relevance in this field . By facilitating the stable conjugation of capture or detection molecules, this compound contributes to the development of sensitive and reliable diagnostic tools.

Table 1: Basic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₅ | uni.luinnexscientific.com |

| Molecular Weight | 162.14 g/mol | uni.luinnexscientific.com |

| CAS Number | 5961-83-1 | uni.luinnexscientific.com |

| PubChem CID | 338576 | uni.luinnexscientific.com |

| IUPAC Name | 3-(2-carboxyethoxy)propanoic acid | uni.lu |

| Purity (typical) | >98% or 95-98% | uni.lu |

| Physical State | Pale Yellow to Light Yellow Low-melting Solid | |

| Melting Point | 60-61°C | |

| Boiling Point | 198-200°C at 1-2 Torr | |

| Solubility | Soluble in Aqueous Base (Slightly), Chloroform (Slightly), Methanol (Slightly), Water (Slightly) |

Table 2: Swellability and Compressibility of Chitosan Hydrogels Crosslinked with Dicarboxylic Acids (Example using a related PEG Diacid)

| Crosslinker | Swellability Ratio (wt.-%) | Compressibility (kPa) | Source |

| Poly(ethylene glycol) bis(carboxymethyl) ether (referred to as PEG) | 299±65 | 2.1±0.9 | [Search result 27 from first step] |

| Tartaric Acid (TA) | 1054±121 | 9.2±2.3 | [Search result 27 from first step] |

| 1,4-Phenylenediacetic acid (4Ph) | Data not available | Data not available | [Search result 27 from first step] |

| 5-Sulfoisophthalic acid monosodium salt (PhS) | Data not available | Data not available | [Search result 27 from first step] |

Note: Table 2 presents data from a study using poly(ethylene glycol) bis(carboxymethyl) ether as a crosslinker for chitosan hydrogels. While not specific to this compound (C₆H₁₀O₅), it illustrates the type of research conducted with related PEG diacids in polymer network formation and the resulting material properties.

Analytical and Spectroscopic Characterization of Bis Peg1 Acid Conjugates

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Structural Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the characterization of Bis-PEG1-acid conjugates, providing precise molecular weight information and aiding in structural verification. HRMS can accurately determine the elemental composition of small molecules, linkers, and the resulting drug-linker molecules enovatia.com. For PEGylated bioconjugates, MS analysis can confirm the molecular composition. enovatia.com. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS has been used to analyze PEG conjugates, exhibiting characteristic peaks corresponding to the conjugated species nih.gov. For this compound conjugates, HRMS can confirm the attachment of the this compound linker to the target molecule by identifying the molecular ion peak corresponding to the conjugate's expected mass. This is particularly useful for verifying the degree of conjugation and the presence of single or multiple linker attachments. ESI-MS analysis has also been shown to be indicative of synthesized products in the context of mercaptoacyl poly(alkyl oxide)s, which are structurally related to PEG derivatives nih.gov.

Predicted Collision Cross Section (CCS) values can also be obtained via mass spectrometry, providing additional structural information based on the molecule's three-dimensional shape and charge in the gas phase uni.lu.

An example of MS data for a related PEG conjugate (Bis-Amine PEG 2000 conjugated to folic acid) showed a dominant [M + H]+ peak at m/z 2349 nih.gov. While specific HRMS data for this compound conjugates were not extensively detailed in the search results, the principles of HRMS application to PEGylated species and linkers like this compound are well-established for confirming molecular weight and elemental composition enovatia.com.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the comprehensive structural assignment of this compound conjugates. Both ¹H and ¹³C NMR are routinely used to confirm the presence and integrity of the PEG spacer and the terminal carboxylic acid groups, as well as to verify the successful formation of amide bonds upon conjugation to amine-containing molecules nih.gov.

¹H NMR provides detailed information about the hydrogen atoms within the molecule. The characteristic signals of the ethylene (B1197577) glycol units of the PEG chain (typically appearing as a multiplet around 3.5-3.8 ppm in D₂O or DMSO) and the protons alpha to the carboxylic acid groups are key indicators nih.govgoogle.com. Changes in the chemical shifts of protons near the conjugation site confirm the formation of the new bond. For example, in the synthesis of PEG-peptide conjugates, ¹H NMR analysis clearly indicated the quantitative esterification of hydroxyl end groups nih.gov.

¹³C NMR provides complementary information about the carbon skeleton. The carbonyl carbons of the carboxylic acid groups typically resonate in the range of 170-180 ppm, while the carbon atoms of the PEG backbone appear in the 60-75 ppm range. Changes in the chemical shifts of carbons at or near the conjugation site can confirm successful coupling.

NMR spectroscopy is considered essential for confirming the PEG spacer and the acid termini of this compound itself, and its application extends to confirming the structure of the resulting conjugates . Comprehensive structural characterization is often accomplished by a combined application of NMR and HRMS/MS analysis enovatia.com.

An example of ¹H NMR data for a folic acid-PEG conjugate showed characteristic peaks for the PEG chain between 3.5-3.8 ppm nih.gov. Another study on mercaptoacyl poly(alkyl oxide)s confirmed the structure and purity of products using ¹H and ¹³C NMR analysis nih.gov.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Conjugate Detection

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups present in this compound conjugates and can be used for conjugate detection.

IR spectroscopy is useful for identifying characteristic functional group vibrations. For this compound and its conjugates, key IR absorptions include the O-H stretch of carboxylic acids (typically a broad band between 2500–3300 cm⁻¹) and the C=O stretch of the carboxylic acid or ester/amide carbonyl (around 1710 cm⁻¹) . Upon formation of an amide bond with an amine, the characteristic amide I (C=O stretch) and amide II (N-H bend) bands appear in the IR spectrum, typically around 1630-1680 cm⁻¹ and 1530-1570 cm⁻¹, respectively researchgate.net. Shifts in the carboxylic acid C=O stretch upon amide formation can also be observed nih.gov. The PEG ether linkages also exhibit characteristic C-O-C stretching vibrations, typically around 1100 cm⁻¹ nih.gov.

UV-Vis spectroscopy is primarily used for detecting molecules that contain chromophores, which are functional groups that absorb UV or visible light. While this compound itself does not possess a strong chromophore in the typical UV-Vis range, conjugation to a molecule with a UV-Vis active chromophore allows for the detection and quantification of the conjugate using this technique. Monitoring reactions using UV-Vis spectroscopy can be done, for instance, by quantifying NHS ester intermediates at 260 nm . The extent of conjugation can be detected using UV-Vis spectroscopy by monitoring the absorbance of the chromophoric molecule before and after conjugation researchgate.net. For example, folic acid, which has characteristic UV-Vis absorption maxima at 290 nm and 363 nm, can be detected when conjugated to a polymer researchgate.net. Changes in the UV-Vis spectrum of the chromophoric molecule upon conjugation can also provide insights into the electronic environment of the chromophore within the conjugate.

Chromatographic Techniques for Purity Assessment and Conjugate Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound conjugates and quantifying the amount of conjugate formed. HPLC is a widely used and efficient separation and analysis technology for both free PEG and PEGylated conjugates .

HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase . For this compound conjugates, HPLC can be used to separate the unreacted starting materials (this compound and the molecule being conjugated), the desired conjugate, and any byproducts formed during the reaction. Different HPLC modes, such as reversed-phase HPLC (RP-HPLC) or size exclusion chromatography (SEC), can be employed depending on the properties of the conjugate lcms.cz.

RP-HPLC separates compounds based on their hydrophobicity, while SEC separates based on size lcms.cz. For PEGylated molecules, SEC can provide resolution between conjugated and unconjugated protein, although separating the conjugate from free activated PEG might be challenging in some cases due to the polydispersity of PEG lcms.cz. Ion exchange chromatography can also be used, particularly when conjugating to proteins, as the number of bound PEG molecules can affect the protein's charge .

HPLC analysis allows for the determination of the purity of the isolated conjugate by integrating the peaks in the chromatogram. A high-purity conjugate will show a predominant peak corresponding to the conjugated species with minimal peaks from impurities. HPLC is also used for quantitative measurement of PEGylated molecules . By using calibrated standards, the concentration of the conjugate in a sample can be determined. Monitoring conjugation efficiency can be done via HPLC .

An example of HPLC application is the purification of folic acid conjugates, where the conjugate was purified by HPLC with a specific retention time nih.gov. HPLC analysis has also been used to confirm the purity of protected mercapto acids used in the synthesis of PEG derivatives nih.gov.

Data Table: Analytical Techniques for this compound Conjugate Characterization

| Technique | Key Information Provided | Relevant to this compound Conjugates |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight, elemental composition, structural fragments | Confirmation of conjugate mass, verification of linker attachment, determination of conjugation degree. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural assignment, confirmation of functional groups | Verification of PEG spacer and carboxylic acid termini, confirmation of amide bond formation. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Detection of carboxylic acid, amide, and ether functional groups. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detection of chromophores, quantification of absorbing species | Detection and quantification of conjugates involving UV-Vis active molecules, monitoring reaction progress. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of components, quantification | Separation of conjugate from starting materials and byproducts, determination of conjugate purity and yield. |

Computational Chemistry and Molecular Modeling Studies Involving Bis Peg1 Acid

Quantum Mechanical Investigations of Electronic Structure and Reactivity Profiles

Quantum mechanical (QM) calculations are fundamental for describing the electronic structure of a molecule. These methods solve the Schrödinger equation (or approximations thereof) to determine the distribution of electrons, which in turn dictates the molecule's stability, charge distribution, and reactivity. For Bis-PEG1-acid, QM investigations could theoretically provide detailed information on:

Molecular geometry and bond lengths/angles.

Partial atomic charges and dipole moment, which are crucial for understanding intermolecular interactions.

Frontier molecular orbitals (HOMO and LUMO), which are indicative of potential sites for nucleophilic and electrophilic attack, thus providing insights into reactivity.

Vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., infrared or Raman) for structural confirmation. Studies on related molecules like ethylene (B1197577) glycol have utilized quantum mechanical methods to investigate vibrational features and the impact of hydrogen bonding nih.govarxiv.org.

While QM calculations can provide highly accurate data for small to medium-sized molecules like this compound, specific published research detailing these investigations for this particular compound was not found in the conducted search.

Molecular Dynamics Simulations to Elucidate Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics to calculate the forces between atoms, MD can provide insights into the dynamic behavior of a system. For this compound, MD simulations could be employed to study:

Conformational flexibility: Molecules with rotatable bonds, like this compound with its ester and ether linkages, can adopt various conformations. MD simulations can explore the accessible conformational space and determine the relative stabilities of different conformers.

Solvent interactions: Understanding how this compound interacts with solvent molecules (e.g., water) is essential for predicting its behavior in solution, including solubility and potential for aggregation. MD simulations can model the solvent shell around the molecule and quantify interaction energies. Studies on ethylene glycol, a simpler related compound, have used molecular dynamics simulations to investigate its behavior in aqueous solutions, including conformational changes and interactions with water molecules chemrxiv.org.

Despite the relevance of MD simulations for characterizing the dynamic behavior of molecules in solution, specific detailed MD studies focused on this compound were not identified in the conducted search.

In Silico Prediction of this compound Conjugate Interactions with Biological Targets

In silico methods, including molecular docking and molecular dynamics simulations, are widely used to predict how small molecules or conjugates might interact with biological targets such as proteins or enzymes. If this compound were used as a linker in a conjugate molecule designed to interact with a specific biological target, in silico studies could potentially:

Predict binding poses and affinities of the conjugate within the binding site of the target protein.

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the conjugate and the biological target.

Assess the stability of the complex formed between the conjugate and the target over time using MD simulations.

While these computational approaches are valuable in the field of drug discovery and biomolecular interactions, no specific studies predicting the interaction of this compound conjugates with biological targets were found within the scope of the conducted search.

Theoretical Insights into Reaction Pathways and Intermediate Species

Theoretical calculations, often based on quantum mechanics, can be used to investigate the potential energy surface of a chemical reaction, identifying transition states and intermediate species. This provides insights into the reaction mechanism and the feasibility of different reaction pathways. For reactions involving this compound (e.g., esterification, amidation, or reactions involving the ether linkage), theoretical studies could:

Determine the activation energies for different reaction steps.

Identify plausible reaction intermediates.

Elucidate the step-by-step process by which the reaction occurs.

Studies on the reaction pathways of related simple molecules like ethylene glycol decomposition have been investigated using theoretical methods such as Density Functional Theory (DFT) to understand bond cleavage processes and intermediate species on catalytic surfaces figshare.com. However, specific theoretical studies detailing the reaction pathways of this compound itself were not found in the conducted search.

Future Research Directions and Emerging Paradigms for Bis Peg1 Acid

Exploration of Novel Bioconjugation Chemistries for Bis-PEG1-acid Functionalization

The utility of this compound is expanding beyond conventional amine-reactive crosslinking. Future research is increasingly focused on adapting its carboxylic acid termini to participate in more advanced and specific bioconjugation reactions. A significant area of exploration is the incorporation of "click chemistry" functionalities. precisepeg.com

Click chemistry encompasses reactions that are rapid, high-yielding, and stereospecific, with minimal byproducts, making them ideal for complex biological applications. jenkemusa.com The carboxylic acid groups of this compound can serve as handles for the introduction of bioorthogonal functional groups, such as azides and alkynes. For instance, one carboxyl group can be reacted with an amine-containing azide (B81097), while the other is reacted with an amine-containing alkyne, creating a heterobifunctional linker ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This conversion transforms this compound into a versatile tool for constructing complex biomolecular architectures with high precision.

Table 1: Potential Click Chemistry Functionalizations of this compound

| Functional Group | Reactive Partner | Key Features of the Reaction |

| Azide | Alkyne (terminal or cyclic) | High efficiency, high specificity, biocompatible conditions (especially SPAAC) |

| Alkyne | Azide | Forms a stable triazole linkage, widely used in bioconjugation |

| Tetrazine | Trans-cyclooctene (TCO) | Extremely fast kinetics, bioorthogonal, enables rapid conjugation |

This table outlines potential bioorthogonal functional groups that can be introduced onto the this compound scaffold to enable advanced bioconjugation via click chemistry.

These novel chemistries allow for the site-specific and efficient conjugation of this compound to a wide array of molecules, including proteins, peptides, nucleic acids, and nanoparticles, opening up new avenues for the development of sophisticated bioconjugates and therapeutic agents. bioglyco.com

Development of Advanced Multivalent Architectures Utilizing this compound Scaffolds

Multivalency, the simultaneous binding of multiple ligands to multiple receptors, is a key principle in biology that leads to significantly enhanced binding affinity and specificity. This compound is an ideal candidate for constructing multivalent systems due to its two reactive handles. acs.orgnih.gov Future research is focused on leveraging this property to create advanced drug delivery systems and diagnostic tools.

One promising direction is the use of this compound in the synthesis of dendritic polymers, or dendrimers. nih.govmdpi.com Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. By using this compound as a building block or a crosslinker, it is possible to create dendrimers with a high density of functional groups on their periphery. For example, second-generation dendrimers based on 2,2-bis(methylol)propionic acid (bis-MPA) can be crosslinked with dithiol-functionalized polyethylene (B3416737) glycol to form hydrogels. mdpi.com Similarly, this compound could be used to link dendritic cores, creating larger and more complex multivalent scaffolds. These dendritic structures can be functionalized with multiple targeting ligands, imaging agents, or therapeutic molecules, leading to materials with enhanced therapeutic efficacy and diagnostic sensitivity. nih.gov

The attachment of multiple targeting ligands to a polymer scaffold can enhance the binding of a drug conjugate to cells and tissues that overexpress a specific receptor, thereby minimizing off-target effects. acs.orgnih.gov Furthermore, high loading of therapeutic agents onto a multivalent scaffold enables the delivery of a concentrated dose to the target site. nih.gov

Integration of this compound into Stimuli-Responsive Systems

"Smart" materials that respond to specific biological stimuli are at the forefront of advanced drug delivery research. The carboxylic acid groups of this compound make it an excellent component for creating stimuli-responsive systems, particularly those that are sensitive to pH or enzymes. nih.govacs.org

pH-Responsive Systems

The carboxylic acid groups of this compound can be protonated or deprotonated depending on the surrounding pH. nih.gov This property can be exploited to create drug delivery systems that release their payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes. nih.govnih.gov In a neutral pH environment (e.g., blood circulation at pH 7.4), the carboxylic acid groups will be deprotonated and charged, which can be used to encapsulate or interact with certain molecules. mdpi.com Upon reaching an acidic environment (pH 5.0-6.5), the carboxylic acid groups become protonated, leading to a change in the polymer's conformation and the release of the encapsulated drug. mdpi.com This pH-dependent behavior can be used to design nanoparticles, micelles, and hydrogels that provide targeted drug release. nih.govnih.govnih.gov

Table 2: pH-Responsive Behavior of this compound Based Systems

| pH Environment | Carboxylic Acid State | Consequence for Drug Delivery System |

| Physiological pH (~7.4) | Deprotonated (-COO⁻) | Stable encapsulation of cargo, hydrophilic shell |

| Acidic (e.g., tumor, endosome) | Protonated (-COOH) | Conformational change, destabilization of the carrier, triggered drug release |

This table illustrates the pH-dependent behavior of the carboxylic acid groups in this compound and its implications for stimuli-responsive drug delivery.

Enzyme-Responsive Systems

This compound can also be integrated into enzyme-responsive systems. While the PEG linker itself is generally bioinert, it can be used to connect enzyme-cleavable peptide sequences. nih.gov For example, this compound can be used to crosslink hydrogels that incorporate peptide linkers susceptible to cleavage by specific enzymes, such as matrix metalloproteinases (MMPs), which are often overexpressed in tumor tissues. nih.gov Upon encountering the target enzyme, the peptide linker is cleaved, leading to the degradation of the hydrogel and the release of the entrapped therapeutic agent. manchester.ac.uk This approach allows for highly specific drug release at the site of disease. figshare.com

Sustainable and Scalable Synthetic Methodologies for this compound Production

As the applications of this compound expand, the need for sustainable and scalable manufacturing processes becomes increasingly important. Future research in this area will likely focus on applying the principles of green chemistry to its synthesis and developing robust methods for large-scale production.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. dovepress.com For the synthesis of dicarboxylic acid-functionalized PEGs, this could involve the use of environmentally benign solvents (such as water), bio-based starting materials (like malic or tartaric acid as linkers), and catalysts that can be recycled and reused. dovepress.com The synthesis of polyesters from diols and dicarboxylic acids is a well-established field, and these methods can be adapted for the production of this compound with a focus on sustainability. mdpi.com